molecular formula C15H26OS B14279595 11-(Thiophen-3-yl)undecan-1-ol CAS No. 162152-28-5

11-(Thiophen-3-yl)undecan-1-ol

Cat. No.: B14279595
CAS No.: 162152-28-5
M. Wt: 254.4 g/mol
InChI Key: AJPLOCYCAUFFFR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(Thiophen-3-yl)undecan-1-ol typically involves the introduction of a thiophene ring to an undecanol chain. One common method is the reaction of thiophene with an undecanol derivative under specific conditions. For example, the thiophene ring can be introduced through a palladium-catalyzed C-H arylation reaction . This method involves the use of aryl or heteroaryl bromides with thiophenes in the presence of a palladium catalyst and suitable ligands.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

11-(Thiophen-3-yl)undecan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the undecanol chain can be oxidized to form a ketone or aldehyde.

    Reduction: The thiophene ring can be reduced under specific conditions to form a dihydrothiophene derivative.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of 11-(Thiophen-3-yl)undecanal or 11-(Thiophen-3-yl)undecanone.

    Reduction: Formation of dihydrothiophene derivatives.

    Substitution: Formation of halogenated or nitrated thiophene derivatives.

Scientific Research Applications

11-(Thiophen-3-yl)undecan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 11-(Thiophen-3-yl)undecan-1-ol involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. For example, thiophene derivatives have been shown to inhibit kinases and other enzymes involved in disease pathways . The undecanol chain may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-(Thiophen-3-yl)undecan-1-ol is unique due to the combination of the thiophene ring and the undecanol chain. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.

Properties

CAS No.

162152-28-5

Molecular Formula

C15H26OS

Molecular Weight

254.4 g/mol

IUPAC Name

11-thiophen-3-ylundecan-1-ol

InChI

InChI=1S/C15H26OS/c16-12-9-7-5-3-1-2-4-6-8-10-15-11-13-17-14-15/h11,13-14,16H,1-10,12H2

InChI Key

AJPLOCYCAUFFFR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1CCCCCCCCCCCO

Origin of Product

United States

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